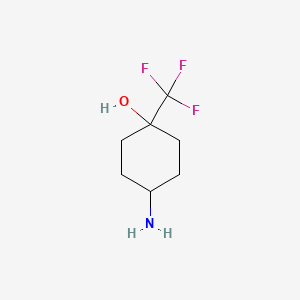![molecular formula C24H27NO B2390263 N-[4-(3-フェニル-1-アダマンチル)フェニル]アセトアミド CAS No. 303797-28-6](/img/structure/B2390263.png)
N-[4-(3-フェニル-1-アダマンチル)フェニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1459-50-3 . It has a molecular weight of 269.39 and its linear formula is C18H23NO .
Molecular Structure Analysis
The molecular structure of “N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” is represented by the linear formula C18H23NO . More detailed structural information might be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
“N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” is a solid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.科学的研究の応用
神経疾患の治療
アダマンタンとその誘導体、特にN-[4-(3-フェニル-1-アダマンチル)フェニル]アセトアミドは、現在の臨床研究において多くの医薬品に導入されています。 これらの医薬品の一部は、神経疾患の治療に使用されています .
抗ウイルス薬
アダマンタン系化合物は、抗ウイルス薬としても使用されてきました。 その独特の構造により、ウイルスライフサイクルに干渉することができ、様々なウイルス感染症の治療のための潜在的な手段を提供します .
2型糖尿病に対する薬剤
アダマンタン誘導体を2型糖尿病に対する薬剤として使用できるという証拠があります。 これは、この広く蔓延している病気に対するより効果的な治療法の開発のための新たな研究分野を開きます .
医薬品化学の開発
アダマンチル基は、医薬品化学の開発のための多くの関連研究で用いられてきました。 N-[4-(3-フェニル-1-アダマンチル)フェニル]アセトアミドなどのアダマンタン系化合物のユニークな特性は、新しい医薬品の合成において非常に価値があります .
機能性アダマンタン誘導体の合成
アダマンタン誘導体の高い反応性は、様々な機能性アダマンタン誘導体の合成のための出発物質として利用するための広範な機会を提供します .
熱安定性で高エネルギーの燃料および油の製造
アダマンタン誘導体は、熱安定性で高エネルギーの燃料および油の製造に使用されてきました。 その独特の構造と高温下での安定性は、これらの用途に最適です .
生物活性化合物
アダマンタン誘導体は、生物活性化合物の合成に使用できます。 これらの化合物は生物学的効果を持ち、体内の分子と相互作用したり結合したりすることができ、薬物開発における潜在的な用途を提供します .
ダイヤモンド様バルキーポリマー(ダイアモンドイド)
アダマンタン誘導体は、ダイアモンドイドとしても知られる、より高次のダイヤモンド様バルキーポリマーの合成に使用できます。 これらの材料は、ナノテクノロジーを含む様々な分野でユニークな特性と潜在的な用途を持っています .
Safety and Hazards
The safety information available indicates that “N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” has the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
作用機序
Target of Action
The primary target of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide, an analog of paracetamol, is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential channel family and plays a crucial role in pain and inflammation signals.
Mode of Action
N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide acts as a selective antagonist of the TRPA1 channel . This means it binds to the TRPA1 channel and inhibits its activity.
Biochemical Pathways
By inhibiting the TRPA1 channel, N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide can interrupt the transmission of pain signals . This can lead to a reduction in perceived pain .
Result of Action
The antagonistic action of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide on the TRPA1 channel results in analgesic properties , making it a potent pain reliever .
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is suggested that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is suggested that this compound may interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-17(26)25-22-9-7-21(8-10-22)24-14-18-11-19(15-24)13-23(12-18,16-24)20-5-3-2-4-6-20/h2-10,18-19H,11-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQCSCENNWMHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)
![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)
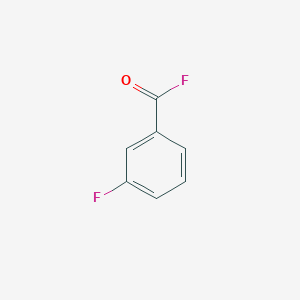
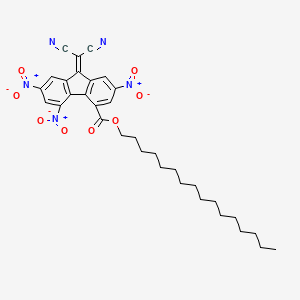
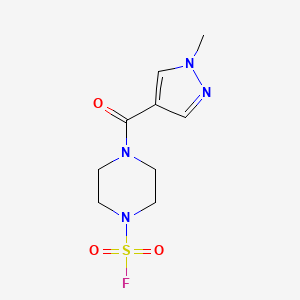
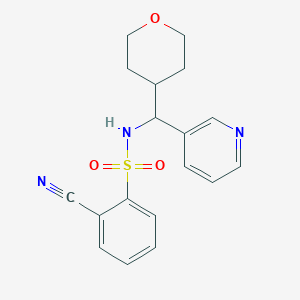
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)


![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2390195.png)
![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)
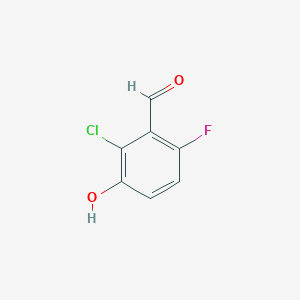
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2390200.png)
